5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is facilitated by copper(I) catalysts under mild conditions, leading to the formation of the triazole ring. The bromine atom and the tolyl group are introduced through subsequent substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit different chemical and biological properties .
Scientific Research Applications
5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The bromine atom and tolyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
Comparison: Compared to its analogs, 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the position of the bromine atom and the tolyl group. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C10H8BrN3O2 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-bromo-2-(3-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-3-2-4-7(5-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
InChI Key |
MBISYRGPRSYAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
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